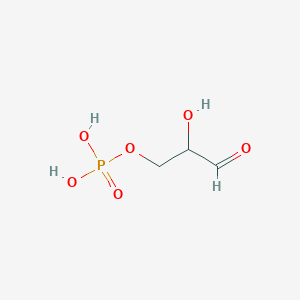
3-Phosphoglycéraldéhyde
Vue d'ensemble
Description
Le DL-Glycéraldéhyde-3-phosphate est un composé biochimique important qui sert d'intermédiaire dans plusieurs voies métaboliques, notamment la glycolyse et la néoglucogenèse. Il joue un rôle crucial dans la respiration cellulaire et la production d'énergie. Ce composé est également connu pour ses effets inhibiteurs sur la croissance d'Escherichia coli et son rôle d'inhibiteur compétitif des enzymes acyltransférases .
Applications De Recherche Scientifique
DL-Glyceraldehyde 3-phosphate has extensive applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: The compound is crucial in metabolic studies, particularly in understanding glycolysis and gluconeogenesis pathways.
Medicine: It is used in research related to metabolic disorders and diseases such as diabetes and cancer.
Industry: DL-Glyceraldehyde 3-phosphate is employed in the production of various biochemical reagents and as an intermediate in the synthesis of other compounds
Analyse Biochimique
Biochemical Properties
3-Phosphoglyceraldehyde plays a crucial role in biochemical reactions. It is an intermediate in both glycolysis and gluconeogenesis . It interacts with various enzymes, including aldolase, triose phosphate isomerase, and glyceraldehyde 3-phosphate dehydrogenase . These interactions are essential for the conversion of fructose 1,6-bisphosphate and dihydroxyacetone phosphate into 3-Phosphoglyceraldehyde .
Cellular Effects
3-Phosphoglyceraldehyde influences cell function by participating in metabolic pathways that provide energy and intermediate products needed for life activities . It has been observed to delay apoptosis when added to cells .
Molecular Mechanism
The molecular mechanism of 3-Phosphoglyceraldehyde involves its transformation into glycerate-1, 3-biphosphate, a process catalyzed by glyceraldehyde 3-phosphate dehydrogenase . This process is accompanied by the production of NADH .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phosphoglyceraldehyde can change over time. For instance, it has been observed to delay apoptotic phenomena when added to a cell-free system .
Metabolic Pathways
3-Phosphoglyceraldehyde is involved in several metabolic pathways, including glycolysis and gluconeogenesis . It interacts with enzymes such as aldolase, triose phosphate isomerase, and glyceraldehyde 3-phosphate dehydrogenase .
Subcellular Localization
The subcellular localization of 3-Phosphoglyceraldehyde is primarily in the cytosol, where glycolysis occurs
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le DL-Glycéraldéhyde-3-phosphate peut être synthétisé à partir de son dérivé acétal diéthylique. La préparation implique l'hydrolyse du sel de baryum du DL-glycéraldéhyde-3-phosphate diéthyl acétal en présence de résine Dowex-50 sous forme d'hydrogène. La réaction est effectuée dans un bain-marie bouillant, suivie d'un refroidissement rapide et d'une centrifugation pour obtenir le composé souhaité .
Méthodes de Production Industrielle : Dans les milieux industriels, le DL-Glycéraldéhyde-3-phosphate est généralement produit par des réactions enzymatiques. Il peut être dérivé du fructose-1,6-bisphosphate par l'action de l'aldolase fructose-bisphosphate, qui produit également du dihydroxyacétone phosphate. L'enzyme triose phosphate isomérase convertit ensuite le dihydroxyacétone phosphate en DL-Glycéraldéhyde-3-phosphate .
Analyse Des Réactions Chimiques
Types de Réactions : Le DL-Glycéraldéhyde-3-phosphate subit diverses réactions chimiques, notamment l'oxydation, la réduction et la phosphorylation.
Réactifs et Conditions Courants :
Oxydation : Le composé peut être oxydé en 1,3-bisphosphoglycérate par la glycéraldéhyde-3-phosphate déshydrogénase en présence de NAD+.
Réduction : Il peut être réduit en glycérol-3-phosphate par la glycérol-3-phosphate déshydrogénase.
Phosphorylation : La phosphorylation du DL-Glycéraldéhyde-3-phosphate est une étape clé de la glycolyse, où il est converti en 1,3-bisphosphoglycérate.
Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent le 1,3-bisphosphoglycérate, le glycérol-3-phosphate et le dihydroxyacétone phosphate .
4. Applications de la Recherche Scientifique
Le DL-Glycéraldéhyde-3-phosphate a de nombreuses applications dans la recherche scientifique :
Chimie : Il est utilisé comme substrat dans les dosages enzymatiques pour étudier la cinétique et les mécanismes enzymatiques.
Biologie : Le composé est crucial dans les études métaboliques, en particulier pour comprendre les voies de la glycolyse et de la néoglucogenèse.
Médecine : Il est utilisé dans la recherche liée aux troubles métaboliques et aux maladies telles que le diabète et le cancer.
Industrie : Le DL-Glycéraldéhyde-3-phosphate est utilisé dans la production de divers réactifs biochimiques et comme intermédiaire dans la synthèse d'autres composés
5. Mécanisme d'Action
Le DL-Glycéraldéhyde-3-phosphate exerce ses effets principalement par son rôle dans les voies métaboliques. Il sert de substrat pour la glycéraldéhyde-3-phosphate déshydrogénase, catalysant la conversion en 1,3-bisphosphoglycérate. Cette réaction implique l'oxydation du DL-Glycéraldéhyde-3-phosphate et la réduction du NAD+ en NADH. Le composé inhibe également la croissance d'Escherichia coli en interférant avec les enzymes acyltransférases .
Composés Similaires :
Dihydroxyacétone phosphate : Un autre intermédiaire de la glycolyse, qui peut être converti en DL-Glycéraldéhyde-3-phosphate par la triose phosphate isomérase.
Fructose-1,6-bisphosphate : Un précurseur dans la voie glycolytique qui est scindé en DL-Glycéraldéhyde-3-phosphate et en dihydroxyacétone phosphate par l'aldolase fructose-bisphosphate.
Glycérol-3-phosphate : Une forme réduite du DL-Glycéraldéhyde-3-phosphate, impliquée dans le métabolisme des lipides.
Unicité : Le DL-Glycéraldéhyde-3-phosphate est unique en raison de son double rôle à la fois d'intermédiaire métabolique et d'inhibiteur de la croissance bactérienne. Sa participation à de multiples voies métaboliques et ses effets inhibiteurs sur des enzymes spécifiques en font un composé d'intérêt majeur à la fois dans la recherche biochimique et les applications industrielles .
Mécanisme D'action
DL-Glyceraldehyde 3-phosphate exerts its effects primarily through its role in metabolic pathways. It acts as a substrate for glyceraldehyde phosphate dehydrogenase, catalyzing the conversion to 1,3-bisphosphoglycerate. This reaction involves the oxidation of DL-Glyceraldehyde 3-phosphate and the reduction of NAD+ to NADH. The compound also inhibits the growth of Escherichia coli by interfering with acyltransferase enzymes .
Comparaison Avec Des Composés Similaires
Dihydroxyacetone phosphate: Another intermediate in glycolysis, which can be converted to DL-Glyceraldehyde 3-phosphate by triose phosphate isomerase.
Fructose 1,6-bisphosphate: A precursor in the glycolytic pathway that is split into DL-Glyceraldehyde 3-phosphate and dihydroxyacetone phosphate by fructose bisphosphate aldolase.
Glycerol 3-phosphate: A reduced form of DL-Glyceraldehyde 3-phosphate, involved in lipid metabolism.
Uniqueness: DL-Glyceraldehyde 3-phosphate is unique due to its dual role as both a metabolic intermediate and an inhibitor of bacterial growth. Its involvement in multiple metabolic pathways and its inhibitory effects on specific enzymes make it a compound of significant interest in both biochemical research and industrial applications .
Propriétés
IUPAC Name |
(2-hydroxy-3-oxopropyl) dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h1,3,5H,2H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJXRIRHZLFYRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861814 | |
| Record name | 2-Hydroxy-3-oxopropyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591-59-3, 142-10-9 | |
| Record name | 3-Phosphoglyceraldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Glyceraldehyde 3-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-oxopropyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-glyceraldehyde 3-phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHOSPHOGLYCERALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7466PL1110 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
- A: Beyond its role in energy production, 3-Phosphoglyceraldehyde can be siphoned off from glycolysis to generate precursors for various biosynthetic pathways, including serine biosynthesis [, ].
A: 3-Phosphoglyceraldehyde interacts with glyceraldehyde 3-phosphate dehydrogenase (GAPDH) [, , , ]. This interaction leads to the oxidation of 3-PGA to 1,3-bisphosphoglycerate, a high-energy compound that drives ATP synthesis in the subsequent step of glycolysis [, , , ].
A: The oxidation of 3-Phosphoglyceraldehyde by GAPDH is coupled with the reduction of NAD+ to NADH [, ]. This reaction contributes to maintaining the cellular redox balance and influences downstream metabolic processes dependent on NAD+/NADH levels [, , ].
- A: While specific spectroscopic data wasn't detailed in the provided research, 3-Phosphoglyceraldehyde can be characterized by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which reveals information about its structure and interactions with enzymes [].
- A: 3-Phosphoglyceraldehyde is a metabolic intermediate, not a catalyst. Its role is to be transformed within metabolic pathways [].
- A: Early research on 3-Phosphoglyceraldehyde was instrumental in elucidating the glycolytic pathway [, ]. This work laid the foundation for our understanding of central carbon metabolism and its regulation [, ].
- A: Research on 3-Phosphoglyceraldehyde extends beyond biochemistry and intersects with fields like plant biology, microbiology, and potentially medicine. Understanding its role in diverse organisms can offer insights into metabolic regulation, disease mechanisms, and potential therapeutic targets [, , , , , , , , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


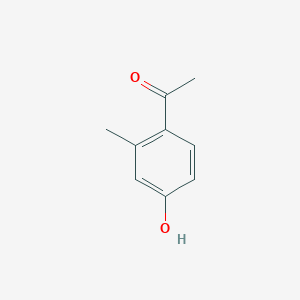
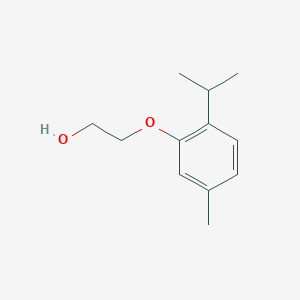
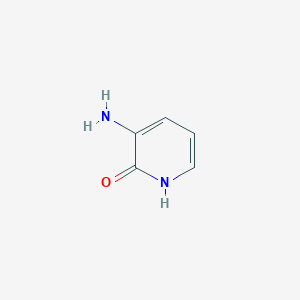
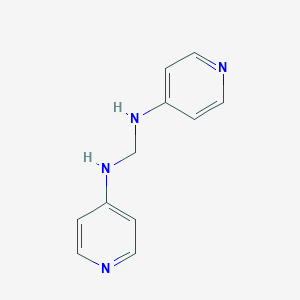
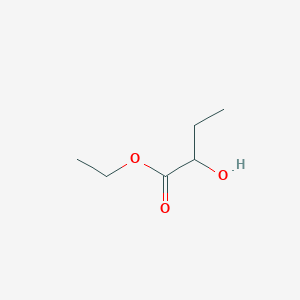
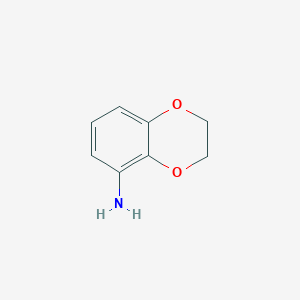
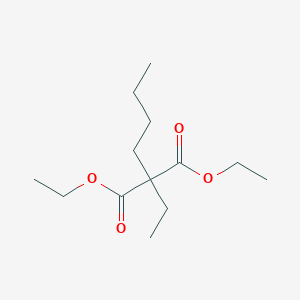
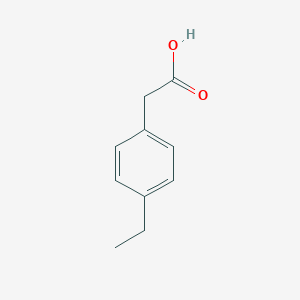
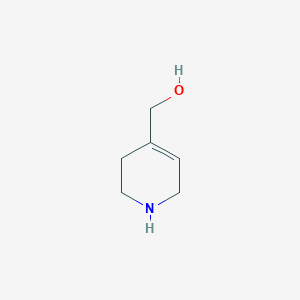
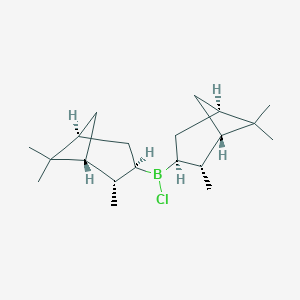
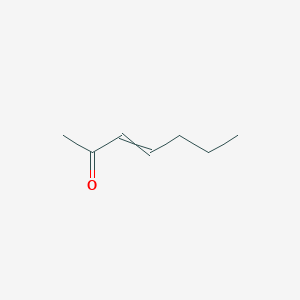
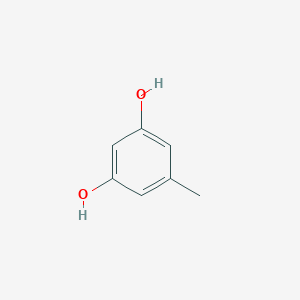
![4-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B57679.png)

